molecular formula C14H12N2O4 B1387203 3-Nitro-4-(2-toluidino)benzoic acid CAS No. 860698-95-9

3-Nitro-4-(2-toluidino)benzoic acid

Cat. No. B1387203
M. Wt: 272.26 g/mol
InChI Key: HVIWNROFPOWXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-4-(2-toluidino)benzoic acid (3-NTA) is a synthetic organic compound that is widely used in scientific research and laboratory experiments. It is a member of the nitrobenzoic acid family, which is composed of compounds with a nitro group and a benzene ring. 3-NTA is a yellow-orange solid that is soluble in water and organic solvents. Its chemical formula is C9H7NO3.

Scientific Research Applications

Trypanocidal Activity

  • Scientific Field: Biochemistry and Pharmacology .
  • Application Summary: Benzoic acid derivatives have been studied for their trypanocidal activity, specifically against the trans-sialidase enzyme of the Trypanosoma cruzi parasite .
  • Methods of Application: The compounds were likely synthesized and then tested in vitro for their inhibitory activity against the trans-sialidase enzyme .
  • Results: Three compounds sharing a para-aminobenzoic acid moiety showed potent trypanocidal activity, with a lysis concentration of 50% of the population (LC 50) less than 0.15 µM on the NINOA strain, and LC 50 less than 0.22 µM on the INC-5 strain .

Synthesis of Thiazolidin-4-ones and Hexahydroquinolines

  • Scientific Field: Organic Chemistry .
  • Application Summary: Urea–benzoic acid functionalized magnetic nanoparticles have been used for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines .
  • Methods of Application: The urea–benzoic acid ligand was synthesized and used to functionalize silica-coated magnetic nanoparticles. These nanoparticles were then used as a catalyst for the synthesis of the target compounds .
  • Results: The desired products were obtained with relatively good yields. The catalyst could be recovered and reused for four successive runs without significant reduction in yield .

Substituent Effects on Acidity

  • Scientific Field: Organic Chemistry .
  • Application Summary: The presence of an electron-withdrawing or electron-releasing group affects the stability of a positively charged carbocation . This can be used to predict the effect that the substituent has on the susceptibility of the benzene ring .
  • Methods of Application: The acidity of substituted benzoic acids can be determined by measuring their Ka (or pKa) values .
  • Results: The results would depend on the specific substituent and its electron-withdrawing or electron-releasing ability .

Synthesis of Benzocaine

  • Scientific Field: Pharmaceutical Chemistry .
  • Application Summary: Benzocaine (ethyl p-aminobenzoate), ethyl ester of p-aminobenzoic acid, is an anesthetic acting as a blocker of the nerve impulses and reducing the permeability of neuronal membrane to sodium iodide .
  • Methods of Application: The synthesis of benzocaine can be accomplished by several groups during the past years. Two different approaches can be used starting from the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction or it could start with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .
  • Results: Benzocaine has become widespread in the pharmaceutical industry having applications as an anesthetic prior to exams such as endoscopy or as a “retarding” agent when inserted in condom .

Oxidation of Substituted Toluenes

  • Scientific Field: Organic Chemistry .
  • Application Summary: Oxidation by HNO3 at atmospheric pressure of toluenes with electronegative substituents on the benzene ring was studied .
  • Methods of Application: A method enabling the corresponding benzoic acids to be obtained in high yields with minimal wastes was developed .
  • Results: The method could be used in the laboratory and in production of medicines .

Halo- and Nitrobenzoic Acids in Medicine Production

  • Scientific Field: Pharmaceutical Chemistry .
  • Application Summary: Halo- and nitrobenzoic acids are important starting materials for preparing several medicines . For example, 4-chlorobenzoic acid is an intermediate for drug substances benoxaprofen, bezafibrate, bumetanide, and indomethacin . 2-Chlorobenzoic acid is used to produce phenazepam ; 4-nitrobenzoic acid, in the synthesis of anesthetics butethamine and procaine .
  • Methods of Application: The main method for producing these compounds consists of oxidation of the corresponding toluenes . Use of oxidants such as KMnO4 and Na2Cr2O7 is associated with the generation of large quantities of aqueous and organic wastes including difficultly recycled precipitates of the corresponding metal oxides and salts .

properties

IUPAC Name

4-(2-methylanilino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-9-4-2-3-5-11(9)15-12-7-6-10(14(17)18)8-13(12)16(19)20/h2-8,15H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIWNROFPOWXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(2-toluidino)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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